Ald-Ph-amido-PEG1-C2-NHS ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2101206-80-6 |

|---|---|

Molekularformel |

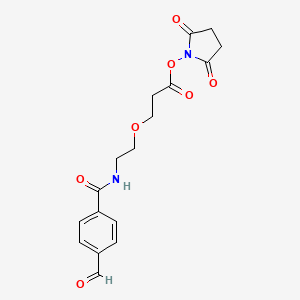

C17H18N2O7 |

Molekulargewicht |

362.3 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[(4-formylbenzoyl)amino]ethoxy]propanoate |

InChI |

InChI=1S/C17H18N2O7/c20-11-12-1-3-13(4-2-12)17(24)18-8-10-25-9-7-16(23)26-19-14(21)5-6-15(19)22/h1-4,11H,5-10H2,(H,18,24) |

InChI-Schlüssel |

ONVNDJSKJDFLTF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)C2=CC=C(C=C2)C=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to Ald-Ph-amido-PEG1-C2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Ald-Ph-amido-PEG1-C2-NHS ester is a specialized chemical tool known as a heterobifunctional linker. It is primarily utilized in the fields of bioconjugation, chemical biology, and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6] This guide provides an in-depth overview of its structure, mechanism, properties, and application protocols.

Core Structure and Functional Components

This compound is a molecule with two distinct reactive ends, connected by a spacer. This dual-reactivity allows for the sequential and controlled conjugation of two different molecules.

-

Aldehyde Group (Ald): The formyl group (-CHO) on the phenyl ring serves as one of the reactive ends. It selectively reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein) under reductive amination conditions to form a stable secondary amine bond.[7]

-

NHS Ester Group: The N-hydroxysuccinimide (NHS) ester is a highly reactive group at the other end of the molecule. It efficiently reacts with primary aliphatic amines to form a stable and irreversible amide bond.[8][9][10] This reaction is a cornerstone of bioconjugation due to its reliability and mild reaction conditions.[9]

-

PEG Spacer: The linker incorporates a single polyethylene (B3416737) glycol (PEG) unit. PEG linkers are widely used to improve the solubility and pharmacokinetic properties of the resulting conjugate.[11][12] They also provide spatial separation between the conjugated molecules, which is often critical for maintaining their biological activity.[11]

Physicochemical and Technical Data

The quantitative properties of this compound are crucial for designing and executing conjugation experiments.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂O₇ | [1] |

| Molecular Weight | 362.33 g/mol | [1] |

| CAS Number | 2101206-80-6 | [1] |

| Appearance | Varies (often a solid or viscous liquid) | |

| Solubility | Soluble in organic solvents like DMSO and DMF.[1][13] | Limited aqueous solubility.[10] |

| Storage Conditions | Typically stored at -20°C to prevent degradation. | Susceptible to hydrolysis.[10] |

| Purity | >95% (Varies by supplier) | [14] |

| Reactive Groups | Aldehyde, NHS Ester | |

| Spacer Arm | PEG1 (single polyethylene glycol unit) |

Mechanism of Action and Reaction Pathways

The utility of this linker lies in its ability to facilitate two distinct chemical reactions, allowing for a controlled, two-step conjugation process. This avoids the unwanted self-conjugation that can occur with homobifunctional linkers.[15]

Step 1: NHS Ester-Amine Reaction The NHS ester reacts with a primary amine via nucleophilic acyl substitution.[8][9] The unprotonated amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[9][10][13] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[10]

Step 2: Aldehyde-Amine Reaction (Reductive Amination) The aldehyde group reacts with a different primary amine to form a Schiff base intermediate. This intermediate is unstable and exists in equilibrium.[7] To create a stable bond, a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is introduced.[7] This agent selectively reduces the Schiff base to a stable secondary amine linkage without reducing the aldehyde itself.[7]

The logical flow of these reactions is critical for creating specific bioconjugates like PROTACs, which link a target protein to an E3 ubiquitin ligase.[][17]

Caption: Dual-step conjugation chemistry of the heterobifunctional linker.

Applications in PROTAC Development

A primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[17] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[][17] The linker's length, flexibility, and composition are critical for the proper formation and stability of this ternary complex.[17][18]

Caption: The catalytic cycle of a PROTAC leading to protein degradation.

Detailed Experimental Protocols

The following are generalized protocols. Researchers must optimize concentrations, reaction times, and purification methods for their specific molecules.

This protocol details the reaction of the NHS ester end of the linker with a molecule containing a primary amine, such as an E3 ligase ligand.

-

Reagent Preparation :

-

Dissolve the amine-containing molecule in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.[10] The concentration should typically be 1-10 mg/mL.[9]

-

Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.[1][13]

-

-

Conjugation Reaction :

-

Quenching :

-

Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM.[10] Incubate for 30 minutes.

-

-

Purification :

-

Remove excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[13]

-

This protocol details the reaction of the aldehyde end of the purified intermediate with a target protein.

-

Reagent Preparation :

-

Buffer-exchange the target protein into a suitable reaction buffer (e.g., PBS or HEPES at pH ~7.0).

-

Prepare a fresh solution of a reducing agent, such as 5M Sodium Cyanoborohydride (NaCNBH₃).[7]

-

-

Conjugation Reaction :

-

Combine the purified aldehyde-containing intermediate with the target protein solution, often at a 10- to 20-fold molar excess of the intermediate.

-

Add the NaCNBH₃ solution to the reaction mixture to a final concentration of approximately 50 mM.[7]

-

Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C.[7]

-

-

Purification :

-

Purify the final conjugate to remove the excess intermediate, reducing agent, and other reaction components using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC.

-

Caption: A typical experimental workflow for synthesizing a PROTAC.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. This compound - CAS:2101206-80-6 - KKL Med Inc. [kklmed.com]

- 5. targetmol.cn [targetmol.cn]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 9. benchchem.com [benchchem.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. glenresearch.com [glenresearch.com]

- 14. precisepeg.com [precisepeg.com]

- 15. korambiotech.com [korambiotech.com]

- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 18. Linker Design and Optimization protocol v1 [protocols.io]

- 19. biotium.com [biotium.com]

An In-depth Technical Guide to Ald-Ph-amido-PEG1-C2-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG1-C2-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and, notably, the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and reactivity. It also offers detailed experimental protocols for its application and visual diagrams to illustrate key reaction mechanisms and workflows.

Core Structure and Properties

This compound is a non-cleavable linker composed of three key functional components: an N-Hydroxysuccinimide (NHS) ester, a single polyethylene (B3416737) glycol (PEG) unit, and a benzaldehyde (B42025) group. This unique combination of reactive moieties allows for the sequential and controlled conjugation of two different molecules.

The NHS ester provides reactivity towards primary amines, such as those found on the surface of proteins and antibodies (e.g., lysine (B10760008) residues), forming a stable amide bond. The short PEG spacer enhances solubility and can reduce aggregation of the resulting conjugate.[1] The benzaldehyde group offers a secondary point of conjugation, capable of reacting with molecules containing an aminooxy group to form a stable oxime linkage.[2]

A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₁₈N₂O₇ | [3] |

| Molecular Weight | 362.33 g/mol | [3] |

| CAS Number | 2101206-80-6 | [3] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF | [4] |

| Purity | Typically >95% | |

| Storage Conditions | -20°C, desiccated |

Quantitative Data on Reactivity and Stability

The utility of this compound is fundamentally dependent on the reactivity and stability of its functional groups. The following tables summarize key quantitative data for NHS esters, which are critical for designing and optimizing conjugation experiments.

Table 2.1: Half-life of NHS Ester Hydrolysis in Aqueous Solution

| pH | Temperature (°C) | Half-life | Reference(s) |

| 7.0 | 0 | 4-5 hours | [4] |

| 8.6 | 4 | 10 minutes | [4] |

Note: The rate of hydrolysis increases with pH. While this is a competing reaction, the rate of amidation with primary amines is significantly faster at optimal pH ranges.

Table 2.2: Recommended Reaction Conditions for NHS Ester Conjugation

| Parameter | Recommended Range | Reference(s) |

| pH | 7.2 - 8.5 | [4] |

| Temperature | 4°C - Room Temp. | [4] |

| Reaction Time | 0.5 - 4 hours | [4] |

| Buffer System | Phosphate, Borate, Bicarbonate | [4] |

Note: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.

Experimental Protocols

General Protocol for Antibody Conjugation via NHS Ester

This protocol outlines the fundamental steps for conjugating this compound to an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted linker and byproducts using a desalting column or through dialysis against an appropriate buffer.

-

Characterization: Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the antibody.

Protocol for Oxime Ligation with an Aminooxy-Containing Molecule

This protocol describes the reaction between the benzaldehyde group of the linker (already conjugated to a biomolecule) and a molecule containing an aminooxy group.

Materials:

-

Biomolecule conjugated with Ald-Ph-amido-PEG1-C2-linker

-

Aminooxy-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 6.5-7.5)

-

(Optional) Aniline (B41778) catalyst

Procedure:

-

Prepare Reactants: Dissolve the biomolecule-linker conjugate and the aminooxy-containing molecule in the reaction buffer.

-

Ligation Reaction:

-

Mix the reactants at a desired molar ratio (typically a slight excess of the aminooxy compound).

-

The reaction can be performed at room temperature for 2-24 hours.

-

For slower reactions, aniline can be added as a catalyst to accelerate the formation of the oxime bond.[5]

-

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted components.

Visualizing Mechanisms and Workflows

Reaction of NHS Ester with a Primary Amine

The following diagram illustrates the fundamental reaction between the NHS ester of the linker and a primary amine on a biomolecule, resulting in a stable amide bond.

Experimental Workflow for ADC Synthesis

This flowchart depicts a typical experimental workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

Mechanism of Action of an Antibody-Drug Conjugate

The diagram below illustrates the general mechanism of action for an ADC, from binding to a cancer cell to the induction of apoptosis.

References

A Technical Guide to Ald-Ph-amido-PEG1-C2-NHS Ester: A Bifunctional Linker for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ald-Ph-amido-PEG1-C2-NHS ester (CAS Number: 2101206-80-6), a heterobifunctional crosslinker integral to the advancement of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs). This document details the linker's chemical and physical properties, provides comprehensive experimental protocols for its application, and illustrates its utility in bioconjugation workflows.

Core Properties and Specifications

This compound is a non-cleavable linker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group. The NHS ester facilitates covalent attachment to primary amines, such as those on the lysine (B10760008) residues of antibodies, forming a stable amide bond. The benzaldehyde group allows for chemoselective ligation with aminooxy-functionalized molecules, creating a stable oxime linkage. The inclusion of a short polyethylene (B3416737) glycol (PEG1) spacer enhances solubility and can improve the pharmacokinetic profile of the resulting conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 2101206-80-6 |

| Molecular Formula | C₁₇H₁₈N₂O₇ |

| Molecular Weight | 362.33 g/mol |

| Purity | Typically >95% (lot-specific) |

| Solubility | Soluble in DMSO (e.g., 10 mM) and DMF |

| Storage Conditions | -20°C, desiccated |

Stability Profile of the NHS Ester Moiety

The stability of the amine-reactive NHS ester is crucial for successful conjugation and is highly dependent on pH. Hydrolysis is the primary competing reaction.

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Data is representative of NHS esters and highlights the importance of pH control during conjugation.

Experimental Protocols

The following protocols provide a detailed methodology for the two-step conjugation process involved in creating an Antibody-Drug Conjugate using this compound.

Protocol 1: Conjugation of the Linker to an Antibody via NHS Ester Reaction

This protocol details the attachment of the linker to primary amines on an antibody.

Materials:

-

Antibody (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using dialysis or a desalting column.

-

-

Linker Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal ratio should be determined empirically.

-

Gently mix the solution and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C. The final concentration of DMSO should not exceed 10% of the total reaction volume to maintain protein integrity.

-

-

Quenching:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and byproducts by purifying the antibody-linker conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy (if the linker has a chromophore) or mass spectrometry.

-

Protocol 2: Conjugation of an Aminooxy-Modified Drug to the Aldehyde-Functionalized Antibody

This protocol describes the second step, where an aminooxy-containing payload is attached to the linker-modified antibody.

Materials:

-

Purified antibody-linker conjugate from Protocol 1

-

Aminooxy-functionalized drug/payload

-

Reaction Buffer: 0.1 M sodium acetate, pH 4.5-5.5 (or PBS, pH 6.5-7.0)

-

Aniline (B41778) (optional, as a catalyst)

-

Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

-

Payload Preparation:

-

Dissolve the aminooxy-functionalized payload in a suitable solvent (e.g., DMSO) to a known concentration.

-

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the aminooxy-payload solution to the antibody-linker conjugate solution.

-

If a catalyst is used, add aniline to a final concentration of 10-100 mM. The reaction is typically more efficient at a slightly acidic pH.

-

Incubate the reaction mixture for 4-16 hours at room temperature or 37°C with gentle mixing.

-

-

Purification:

-

Purify the final Antibody-Drug Conjugate to remove unreacted payload and catalyst. The choice of purification method (e.g., size-exclusion chromatography, hydrophobic interaction chromatography) will depend on the properties of the ADC.

-

-

Characterization:

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

-

Visualization of Workflows and Pathways

The following diagrams illustrate the key chemical reactions and the overall experimental workflow for generating an ADC with this compound.

Caption: ADC Synthesis Workflow

Caption: Key Conjugation Chemistries

An In-depth Technical Guide to the Synthesis of Ald-Ph-amido-PEG1-C2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of Ald-Ph-amido-PEG1-C2-NHS ester, a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs). The synthesis involves a two-step process commencing with an amide bond formation followed by the activation of a terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester.

Synthetic Strategy Overview

The synthesis of this compound is approached in a sequential, two-step manner. The first step involves the formation of a stable amide bond between the carboxylic acid of 4-formylbenzoic acid and the terminal amine of an amino-PEG1-C2-carboxylic acid linker. This reaction is typically facilitated by a carbodiimide (B86325) coupling agent. The subsequent step is the activation of the terminal carboxylic acid on the resulting intermediate into a highly reactive NHS ester, which can then readily react with primary amines on biomolecules.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Amide Coupling | 4-formylbenzoic acid, 3-(2-(2-aminoethoxy)ethoxy)propanoic acid | EDC, NHS | DMF | 85-95 |

| 2 | NHS Ester Activation | Ald-Ph-amido-PEG1-C2-COOH | EDC, NHS | Anhydrous DCM, DMF | >90 |

| Overall | Two-Step Synthesis | 76-85 |

Table 2: Characterization Data for this compound

| Analysis Method | Parameter | Expected Value/Result |

| Mass Spectrometry | Molecular Weight (M+H)⁺ | Expected: ~437.15 g/mol |

| Molecular Formula | C₂₀H₂₄N₂O₉ | |

| ¹H NMR (400 MHz, CDCl₃) | Aldehyde Proton (-CHO) | δ ~9.9-10.1 ppm (singlet) |

| Aromatic Protons | δ ~7.8-8.1 ppm (multiplets) | |

| PEG Protons (-OCH₂CH₂O-) | δ ~3.6-3.8 ppm (multiplets) | |

| NHS Ester Protons | δ ~2.8-2.9 ppm (singlet) | |

| Purity (HPLC) | >95% |

Experimental Protocols

Step 1: Synthesis of Ald-Ph-amido-PEG1-C2-COOH

This protocol details the amide coupling reaction between 4-formylbenzoic acid and 3-(2-(2-aminoethoxy)ethoxy)propanoic acid.

Materials:

-

4-formylbenzoic acid

-

3-(2-(2-aminoethoxy)ethoxy)propanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-formylbenzoic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the cooled solution and stir for 15-30 minutes at 0 °C.

-

In a separate flask, dissolve 3-(2-(2-aminoethoxy)ethoxy)propanoic acid (1.0 eq) in anhydrous DMF.

-

Add the solution of the amino-PEG acid to the activated 4-formylbenzoic acid solution dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure Ald-Ph-amido-PEG1-C2-COOH.

Step 2: Synthesis of this compound

This protocol describes the activation of the terminal carboxylic acid of the intermediate to an NHS ester.

Materials:

-

Ald-Ph-amido-PEG1-C2-COOH (from Step 1)

-

EDC

-

NHS

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve Ald-Ph-amido-PEG1-C2-COOH (1.0 eq) and NHS (1.5 eq) in anhydrous DCM or DMF under an inert atmosphere.[1]

-

Cool the solution to 0 °C.

-

Add EDC (1.5 eq) to the solution and stir at 0 °C for 30 minutes.[1]

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[2]

-

Monitor the formation of the NHS ester by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct if DCM is used as the solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by precipitation. Dissolve the crude material in a minimal amount of DCM and add it dropwise to a stirred solution of cold anhydrous diethyl ether.[3]

-

Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Store the final this compound product under anhydrous conditions at -20°C.[4]

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the key reaction mechanism.

Caption: Synthetic workflow for this compound.

Caption: Mechanism of EDC/NHS activation of a carboxylic acid.

References

An In-Depth Technical Guide to the Mechanism of Action of Ald-Ph-amido-PEG1-C2-NHS Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ald-Ph-amido-PEG1-C2-NHS ester is a heterobifunctional, non-cleavable crosslinker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Its unique architecture, featuring an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) at opposite ends of a short polyethylene (B3416737) glycol (PEG) spacer, allows for a controlled, sequential conjugation to biomolecules. This guide provides a comprehensive overview of the linker's mechanism of action, detailing the chemistry of its reactive groups, the role of its structural components, and protocols for its application.

Introduction

The precise and stable linkage of molecules to proteins, antibodies, and other biomolecules is fundamental to the advancement of therapeutics, diagnostics, and proteomics. Heterobifunctional crosslinkers, such as this compound, offer a strategic advantage by enabling a two-step conjugation process. This minimizes the formation of undesirable homodimers and allows for the creation of well-defined bioconjugates. This technical guide will dissect the chemical principles governing the use of this linker, providing researchers with the foundational knowledge for its effective implementation.

Chemical Structure and Properties

The this compound is characterized by a molecular formula of C17H18N2O7 and a molecular weight of 362.33 g/mol .[1] Its structure consists of several key functional components that dictate its utility in bioconjugation.

| Property | Value |

| Molecular Formula | C17H18N2O7 |

| Molecular Weight | 362.33 g/mol |

| CAS Number | 2101206-80-6 |

| SMILES | O=C(ON1C(CCC1=O)=O)CCOCCNC(C2=CC=C(C=O)C=C2)=O |

| Appearance | Varies; often a solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

| Linker Type | Non-cleavable |

Mechanism of Action: A Two-Step Process

The utility of this compound lies in its two distinct reactive moieties, which allow for a sequential and specific conjugation strategy. This two-step process is crucial for creating well-defined bioconjugates, such as ADCs, where a linker is first attached to an antibody and then to a cytotoxic payload.

Step 1: Amine-Reactive NHS Ester Conjugation

The initial step in the bioconjugation process involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines.

-

Target Functional Groups: The NHS ester targets the primary amine groups (-NH2) found on biomolecules. In the context of proteins and antibodies, these are predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2]

-

Reaction Chemistry: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond.[2]

-

Reaction Conditions: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[2] Below this range, the primary amines are protonated (-NH3+), rendering them non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester, where it reacts with water, increases significantly, leading to a lower conjugation efficiency. The reaction is commonly performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[2]

Figure 1: Reaction mechanism of the NHS ester with a primary amine on a protein.

Step 2: Aldehyde-Reactive Conjugation

Once the linker is attached to the first biomolecule (e.g., an antibody) via the NHS ester, the terminal benzaldehyde group is available for reaction with a second molecule (e.g., a drug payload) that has been functionalized with a suitable nucleophile.

-

Target Functional Groups: The benzaldehyde group (-CHO) is an electrophilic carbonyl that can react with various nucleophiles. In bioconjugation, the most common partners are aminooxy groups (-O-NH2) and hydrazide groups (-NH-NH2).

-

Reaction Chemistry:

-

Oxime Formation: The reaction of the aldehyde with an aminooxy-modified molecule results in the formation of a highly stable oxime linkage (C=N-O).[3]

-

Hydrazone Formation: The reaction with a hydrazide-modified molecule forms a hydrazone linkage (C=N-NH).[3]

-

Reductive Amination: While less common for this linker, the aldehyde can also react with a primary amine to form a Schiff base (C=N), which can then be reduced by a mild reducing agent like sodium cyanoborohydride to a stable secondary amine.

-

-

Reaction Conditions: Oxime and hydrazone formations are most efficient at a slightly acidic pH (around 4.5-6.5). The reaction can be catalyzed by nucleophilic catalysts like aniline (B41778) to increase the reaction rate at physiological pH.[4]

Figure 2: Formation of an oxime or hydrazone bond with the aldehyde-functionalized intermediate.

Role of Structural Components

Each component of the this compound plays a distinct role in its overall function and performance.

-

Phenyl Group (Ph): The phenyl group provides rigidity to the linker structure. The benzaldehyde is generally more stable than aliphatic aldehydes, yet its reactivity can be influenced by the electronic effects of the aromatic ring.

-

Amide Bond: The internal amide bond contributes to the overall stability of the linker.

-

PEG1 Spacer: The short, single-unit polyethylene glycol (PEG) spacer is hydrophilic and flexible. The inclusion of PEG in linkers has been shown to:

-

Improve the solubility and reduce aggregation of the resulting bioconjugate.

-

Potentially increase the in vivo half-life and reduce the immunogenicity of the conjugate.

-

Provide spatial separation between the conjugated molecules, which can be important for maintaining their biological activity.

-

-

C2-NHS Ester: The ethyl (-C2-) chain connects the PEG spacer to the NHS ester, providing the necessary chemical linkage for the amine-reactive functionality.

Quantitative Data

| Parameter | NHS Ester (Amide Bond) | Benzaldehyde (Oxime Bond) | Benzaldehyde (Hydrazone Bond) |

| Typical Reaction pH | 7.2 - 8.5 | 4.5 - 7.0 | 4.5 - 7.0 |

| Typical Reaction Time | 30 minutes - 2 hours | 1 - 24 hours | 1 - 12 hours |

| Bond Stability | Highly stable | More stable than hydrazones, especially at neutral/acidic pH | Reversible under acidic conditions |

| Half-life of Linkage | Very long under physiological conditions | Generally stable; hydrolysis is slow | pH-dependent; can be designed for cleavage in acidic environments |

| Second-Order Rate Constant (k) | ~10² - 10³ M⁻¹s⁻¹ (for reaction with primary amines) | ~1 - 10 M⁻¹s⁻¹ (aniline-catalyzed at pH 7)[5] | ~10² M⁻¹s⁻¹ (aniline-catalyzed at pH 7)[5] |

| Equilibrium Constant (Keq) | Very high (essentially irreversible) | >10⁸ M⁻¹[5] | 10⁴ - 10⁶ M⁻¹[5] |

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation using this compound. Optimization will be required for specific biomolecules and payloads.

Protocol 1: Conjugation of this compound to an Antibody

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Desalting column

Procedure:

-

Prepare Antibody: Dissolve the antibody in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the antibody.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Purification: Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer for the next step (e.g., MES buffer, pH 5.0-6.0).

Protocol 2: Conjugation of an Aminooxy- or Hydrazide-Modified Payload to the Aldehyde-Functionalized Antibody

Materials:

-

Aldehyde-functionalized antibody from Protocol 1

-

Aminooxy- or hydrazide-modified payload

-

Reaction Buffer: 0.1 M MES buffer, pH 5.0-6.0 (or other suitable buffer)

-

(Optional) Aniline catalyst stock solution (e.g., 1 M in DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Payload Solution: Dissolve the aminooxy- or hydrazide-modified payload in the Reaction Buffer or a compatible solvent.

-

Reaction: Add a 3- to 10-fold molar excess of the payload solution to the aldehyde-functionalized antibody.

-

(Optional) Catalysis: If the reaction is slow at the chosen pH, a catalyst such as aniline can be added to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction for 2-24 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Purification: Purify the final antibody-drug conjugate using a suitable method, such as size-exclusion chromatography, to remove excess payload and other reagents.

Figure 3: General experimental workflow for a two-step bioconjugation.

Conclusion

The this compound is a versatile and powerful tool for the precise construction of bioconjugates. Its heterobifunctional nature allows for a controlled, sequential conjugation strategy that is highly valuable in the development of complex biomolecular architectures like antibody-drug conjugates. By understanding the specific chemistries of the NHS ester and benzaldehyde reactive groups, and by carefully controlling the reaction conditions, researchers can effectively utilize this linker to create stable and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. Further optimization of the provided protocols for specific applications will ensure the highest efficiency and yield of the desired bioconjugate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 4. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Ald-Ph-amido-PEG1-C2-NHS ester solubility and stability data

Core Technical Guide: Ald-Ph-amido-PEG1-C2-NHS Ester

This technical guide provides an in-depth overview of the solubility and stability of this compound, a non-cleavable linker utilized in the development of antibody-drug conjugates (ADCs)[1][2][3][4][5]. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a heterobifunctional crosslinker. It contains two reactive functional groups: an aldehyde (Ald) and an N-hydroxysuccinimide (NHS) ester. The aldehyde group can react with specific functionalities, such as hydrazides or aminooxy groups, while the NHS ester is highly reactive towards primary amines, which are abundantly available on the surface of antibodies (e.g., lysine (B10760008) residues)[6]. This dual reactivity allows for the precise and stable conjugation of a payload (e.g., a cytotoxic drug) to an antibody, forming an ADC. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Solubility Data

The solubility of this compound is a critical parameter for its handling and use in conjugation reactions. While specific quantitative data for this exact compound is limited, the available information and data for similar compounds provide a strong indication of its solubility profile.

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Source |

| This compound | Dimethyl sulfoxide (B87167) (DMSO) | 10 mM | [1] |

| Ald-Ph-PEG24-NHS ester | Water, DMSO, Dichloromethane (DCM), Dimethylformamide (DMF) | Soluble | [7] |

| General NHS Esters | Anhydrous organic solvents (e.g., DMSO, DMF) | Generally soluble | [8][9] |

| General NHS Esters | Aqueous buffers | Generally insoluble (exceptions for sulfo-NHS esters) | [8][10] |

It is standard practice to dissolve NHS esters in an anhydrous polar aprotic solvent like DMSO or DMF immediately before use to minimize hydrolysis[8][11]. The stock solution is then added to the aqueous reaction mixture containing the antibody.

Stability Data

The stability of the NHS ester is paramount for achieving high conjugation efficiency. The primary pathway for the degradation of NHS esters in aqueous solutions is hydrolysis, which competes with the desired amidation reaction with the primary amines of the antibody[12][13]. The rate of hydrolysis is highly dependent on pH and temperature[10][11].

Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values

| pH | Temperature (°C) | Half-life | Source(s) |

| 7.0 | 0 | 4 - 5 hours | [10][12][13] |

| 7.0 | Room Temperature | ~7 hours | [14] |

| 8.0 | 4 | 1 hour | [10][15] |

| 8.6 | 4 | 10 minutes | [10][12][13][15] |

| 9.0 | Room Temperature | Minutes | [9][14] |

To maintain the reactivity of the NHS ester, it is crucial to store the compound in a desiccated environment and to prepare solutions immediately prior to use[9][11].

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

-

Preparation: Weigh a precise amount of the this compound.

-

Dissolution: Add a small, measured volume of the test solvent (e.g., DMSO) to the solid compound.

-

Vortexing/Sonication: Vortex or sonicate the mixture to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved particles.

-

Incremental Addition: If the compound has fully dissolved, continue to add small, measured volumes of the solvent, vortexing/sonicating and observing after each addition until the solution becomes saturated (i.e., solid particles are visible).

-

Calculation: Calculate the concentration at which the compound is fully dissolved. This is the approximate solubility.

Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)

This protocol describes a spectrophotometric method to determine the rate of hydrolysis of the NHS ester. The method is based on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range[9][12].

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).

-

Prepare aqueous buffers at the desired pH values (e.g., pH 7.0, 8.0, 8.5).

-

-

Reaction Initiation: Add a small volume of the NHS ester stock solution to the aqueous buffer to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low (typically <10%) to minimize its effect on the reaction[11].

-

Spectrophotometric Measurement: Immediately measure the absorbance of the solution at 260 nm using a UV-Vis spectrophotometer. This is the initial reading (T=0).

-

Time-course Monitoring: Continue to measure the absorbance at regular time intervals.

-

Data Analysis: Plot the absorbance at 260 nm against time. The rate of increase in absorbance is proportional to the rate of NHS release and therefore the rate of hydrolysis. The half-life of the NHS ester can be calculated from this data.

Visualizations

Workflow for Antibody-Drug Conjugation

The following diagram illustrates a typical workflow for the conjugation of a drug payload to an antibody using this compound.

Competing Reactions of the NHS Ester

This diagram illustrates the two competing reactions for the NHS ester group in an aqueous environment: the desired aminolysis with a primary amine on the antibody and the undesirable hydrolysis with water.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound — TargetMol Chemicals [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | ADC连接子 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Ald-Ph-PEG24-NHS ester, 674369-02-9 | BroadPharm [broadpharm.com]

- 8. covachem.com [covachem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

Ald-Ph-amido-PEG1-C2-NHS ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of Ald-Ph-amido-PEG1-C2-NHS ester, a critical non-cleavable linker in the development of antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a heterobifunctional crosslinker containing a single polyethylene (B3416737) glycol (PEG) unit. It features an N-Hydroxysuccinimide (NHS) ester functional group and an aldehyde group. The NHS ester facilitates covalent bond formation with primary amines, such as those on the lysine (B10760008) residues of antibodies, while the aldehyde group can be used for subsequent conjugation reactions.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₈N₂O₇ | [1][2] |

| Molecular Weight | 362.33 g/mol | [1] |

| CAS Number | 2101206-80-6 | [1][2][3] |

Application in Antibody-Drug Conjugate (ADC) Development

This compound serves as a non-cleavable linker in the synthesis of ADCs.[1][2][4][5][6] The NHS ester end of the linker reacts with primary amines on the surface of an antibody, forming a stable amide bond. The terminal aldehyde group can then be conjugated to a cytotoxic drug or other payload, creating the final ADC.

Detailed Experimental Protocol: Antibody Conjugation

This protocol outlines the general steps for conjugating this compound to an antibody. It is based on standard procedures for NHS ester crosslinking.

Materials:

-

Antibody of interest

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin), it must be purified.

-

Perform a buffer exchange into an amine-free buffer like PBS at a pH of 7.2-8.0. This can be achieved through dialysis or by using desalting columns.

-

Adjust the antibody concentration to a suitable level, typically 1-10 mg/mL.

-

-

NHS Ester Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

-

-

Conjugation Reaction:

-

Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess relative to the antibody. A 20-fold molar excess is a common starting point.

-

Add the calculated volume of the dissolved NHS ester to the antibody solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Protect from light if working with light-sensitive compounds.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.

-

Incubate for approximately 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted crosslinker and quenching buffer components from the antibody conjugate.

-

This is typically achieved using desalting columns or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization and Storage:

-

Characterize the resulting conjugate to determine the degree of labeling (DOL), which is the average number of linker molecules per antibody.

-

Store the purified conjugate under conditions that are optimal for the stability of the parent antibody.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of an antibody-drug conjugate using this compound.

References

The Pivotal Role of the PEG1 Linker in Ald-Ph-amido-PEG1-C2-NHS Ester for Advanced Bioconjugation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the sophisticated interplay of its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker is a critical determinant of the ADC's stability, efficacy, and overall therapeutic index. This technical guide delves into the specific role and advantages of the single polyethylene (B3416737) glycol (PEG) unit within the heterobifunctional linker, Ald-Ph-amido-PEG1-C2-NHS ester, a non-cleavable linker designed for advanced bioconjugation strategies.

Molecular Architecture and Component Functions

The this compound is a meticulously designed molecule with distinct functional domains, each contributing to a controlled and efficient bioconjugation process.

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group is the primary point of attachment to the antibody. It readily reacts with the primary amines on the side chains of lysine (B10760008) residues on the antibody surface, forming a stable and irreversible amide bond. This reaction is typically carried out in a pH range of 7 to 9, with an optimal pH between 8.3 and 8.5.[1]

-

Aldehyde (Ald): The terminal aldehyde group serves as the conjugation site for the payload. It can react with nucleophilic groups on the drug molecule, such as hydrazides or aminooxy groups, to form stable hydrazone or oxime linkages, respectively. This bioorthogonal reaction allows for a second, independent conjugation step.

-

Phenyl-amido (Ph-amido): This rigid aromatic group within the linker backbone can contribute to the overall stability of the linker. Studies have suggested that phenyl amide linkers can improve the pharmacokinetic and pharmacodynamic profiles of bioconjugates.

-

C2 Spacer: This short, two-carbon alkyl chain provides minimal spatial separation between the functional components of the linker, influencing the flexibility and reach of the conjugated molecules.

-

PEG1 Linker: This single, hydrophilic polyethylene glycol unit is the central focus of this guide. Its inclusion, even as a short spacer, offers significant advantages in the physicochemical properties of the resulting ADC.

The Strategic Importance of the PEG1 Linker

While seemingly a minor component, the incorporation of a single PEG unit imparts crucial properties to the ADC, primarily by modulating its hydrophilicity. Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, reduced solubility, and rapid clearance from circulation. The hydrophilic nature of the PEG1 linker helps to mitigate these issues.

Key benefits of the PEG1 linker include:

-

Enhanced Solubility and Reduced Aggregation: The PEG moiety increases the overall hydrophilicity of the drug-linker complex, which can prevent the aggregation often seen with hydrophobic payloads, especially at higher drug-to-antibody ratios (DAR).[2][3] This improved solubility is crucial for formulation and in vivo stability.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic proteins. Even a short PEG linker can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[][5] This extended circulation time allows for greater accumulation of the ADC at the tumor site.

-

Masking of the Hydrophobic Payload: The PEG chain can act as a hydrophilic shield, partially masking the hydrophobic payload from the surrounding aqueous environment and from non-specific interactions with other proteins or cell membranes. This can lead to reduced off-target toxicity.

-

Facilitating Higher Drug-to-Antibody Ratios (DAR): By mitigating the negative effects of payload hydrophobicity, the inclusion of a PEG linker can enable the successful conjugation of a higher number of drug molecules per antibody without compromising the ADC's physical stability.[2][]

Quantitative Impact of PEG Linkers on ADC Properties

While specific data for a PEG1 linker is often part of broader studies, the general trend of improved properties with the inclusion of short PEG chains is well-documented. The following table summarizes quantitative data from various studies that illustrate the impact of PEG linkers on key ADC performance metrics.

| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG2, PEG4, PEG8) | Long PEG Linker (e.g., PEG12, PEG24) | Reference |

| ADC Clearance (mL/day/kg) in Rats | ~15 | ~5-10 | ~5 | |

| In Vitro Cytotoxicity | High | May be slightly reduced due to steric hindrance | May show a more significant reduction | |

| Plasma Half-life | Shorter | Increased | Significantly Increased | [2] |

| Aggregation Propensity | High (with hydrophobic payloads) | Reduced | Significantly Reduced | [6][7] |

| Achievable DAR without Aggregation | Lower | Higher | Higher | [2] |

Note: The exact quantitative impact is dependent on the specific antibody, payload, and overall linker architecture.

Experimental Protocols

The use of a heterobifunctional linker like this compound involves a two-step conjugation process. The following is a generalized protocol for such a procedure.

Step 1: Antibody Modification with the Linker

-

Antibody Preparation: Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. Adjust the antibody concentration to 1-10 mg/mL.

-

Linker Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a calculated molar excess of the linker stock solution to the antibody solution. A 5-20 fold molar excess is a common starting point. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protection from light if any components are light-sensitive.

-

Purification: Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis into a suitable buffer for the next step (e.g., PBS pH 7.4).

-

Characterization: Determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Step 2: Payload Conjugation to the Aldehyde-Modified Antibody

-

Payload Preparation: Dissolve the payload, which should contain a hydrazide or aminooxy functional group, in a suitable solvent.

-

Conjugation Reaction: Add the payload solution to the purified aldehyde-modified antibody. The reaction is typically performed at a slightly acidic to neutral pH (pH 5-7) to facilitate the formation of the hydrazone or oxime bond.

-

Incubation: Incubate the reaction for 2-16 hours at room temperature or 37°C.

-

Purification: Purify the final ADC from unreacted payload and other impurities using SEC, hydrophobic interaction chromatography (HIC), or other appropriate chromatographic methods.

-

Final Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, aggregation, and in vitro potency.

Visualizing the Molecular Logic and Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure and the experimental workflow.

Caption: Molecular components of the this compound linker.

Caption: Experimental workflow for a two-step ADC conjugation.

Conclusion

The this compound is a sophisticated, non-cleavable linker that offers precise control over the ADC conjugation process. The inclusion of a single PEG unit, while seemingly a subtle modification, plays a pivotal role in enhancing the physicochemical properties of the resulting conjugate. By improving solubility, reducing aggregation, and favorably modulating the pharmacokinetic profile, the PEG1 linker contributes significantly to the development of more stable, effective, and safer antibody-drug conjugates. This underscores the importance of rational linker design in the continued advancement of targeted cancer therapies.

References

- 1. When Juries Don’t Matter: Written Description Effectively Becomes a Question of Law | Patently-O [patentlyo.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ald-Ph-amido-PEG1-C2-NHS Ester for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ald-Ph-amido-PEG1-C2-NHS ester, a heterobifunctional linker critical in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). We will delve into its core functionalities, provide detailed experimental protocols, and present quantitative data to inform its application in sophisticated drug delivery systems.

Core Concepts: Understanding the this compound Linker

This compound is a non-cleavable linker featuring three key chemical motifs:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines, such as the lysine (B10760008) residues on antibodies, forming stable amide bonds.[][2][3]

-

Polyethylene Glycol (PEG) Spacer: The single ethylene (B1197577) glycol unit (PEG1) enhances the hydrophilicity of the linker.[4][5] This is crucial for improving the solubility and pharmacokinetic profile of the resulting ADC, especially when conjugating hydrophobic payloads.[4][5] Hydrophilic linkers can enable higher drug-to-antibody ratios (DARs) without causing aggregation.[4]

-

Aldehyde Group (Ald): The terminal benzaldehyde (B42025) group offers a second, orthogonal site for conjugation. This functionality allows for highly specific reactions, such as with hydrazides or aminooxy groups, to attach a second payload or a modifying agent in a controlled, sequential manner.[6][][]

This dual functionality makes this compound a versatile tool for creating complex bioconjugates with precisely controlled architectures.

Data Presentation: Physicochemical and Reaction Parameters

The following tables summarize key quantitative data relevant to the use of this compound and related PEGylated linkers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈N₂O₇ | [9] |

| Molecular Weight | 362.33 g/mol | [9] |

| CAS Number | 2101206-80-6 | [9] |

| Solubility | Soluble in DMSO, DMF | [3][9] |

| Storage Conditions | -20°C to -80°C, desiccated | [9] |

Table 2: Comparative Impact of PEG Linker Length on ADC Properties (Illustrative Data)

This table presents representative data synthesized from multiple sources to illustrate the general trends observed with varying PEG linker lengths. The specific values can vary depending on the antibody, payload, and conjugation chemistry.

| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC₅₀, nM) | Plasma Half-Life (t₁/₂, hours) | Reference |

| No PEG Linker | 3.5 | 0.5 | 20 | [10] |

| PEG1 (Similar to this compound) | ~4.0 | ~0.7 | ~25 | N/A (Projected) |

| PEG4 | 4.2 | 1.1 | 35 | [10] |

| PEG8 | 4.5 | 1.5 | 50 | [11] |

| PEG12 | 4.8 | 2.2 | 65 | [5] |

| PEG24 | 5.5 | 3.0 | 80 | [5] |

Note: This data is illustrative and intended to show general trends. Longer PEG chains tend to improve pharmacokinetics but can sometimes slightly decrease in vitro potency.[4][10]

Experimental Protocols

The following are detailed protocols for the use of this compound in the preparation of an antibody conjugate.

Protocol 1: Conjugation of this compound to an Antibody

This protocol details the initial conjugation of the linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Linker Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.[]

-

-

Conjugation Reaction:

-

Add a 10 to 20-fold molar excess of the linker stock solution to the antibody solution while gently vortexing.[] The final concentration of DMSO should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.[12]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the aldehyde-functionalized antibody from excess linker and byproducts using a pre-equilibrated SEC column.[3]

-

Monitor the elution profile at 280 nm to collect the protein-containing fractions.

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a spectrophotometer (A280).

-

The degree of labeling (linker-to-antibody ratio) can be determined using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[13]

-

Protocol 2: Secondary Conjugation to the Aldehyde Group

This protocol describes the subsequent conjugation of a hydrazide- or aminooxy-functionalized payload to the aldehyde-modified antibody.

Materials:

-

Aldehyde-functionalized antibody from Protocol 1

-

Hydrazide- or aminooxy-functionalized payload

-

Anhydrous DMSO

-

Reaction buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

-

SEC column for purification

Procedure:

-

Payload Preparation:

-

Prepare a stock solution of the hydrazide- or aminooxy-payload in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Exchange the aldehyde-functionalized antibody into the reaction buffer (pH 4.5-5.5). The acidic pH facilitates the formation of a stable hydrazone or oxime bond.[]

-

Add a 5 to 10-fold molar excess of the payload stock solution to the antibody solution.

-

Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the final ADC using an SEC column to remove any unreacted payload.

-

-

Final ADC Characterization:

-

Determine the final protein concentration.

-

Characterize the final ADC for drug-to-antibody ratio (DAR) using HIC and/or Mass Spectrometry.[13]

-

Assess the purity and aggregation state of the final ADC using Size Exclusion Chromatography (SEC).[14]

-

Confirm the biological activity of the ADC through in vitro cell-based assays.[13]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Sequential conjugation workflow using the dual-functional linker.

Caption: General experimental workflow for ADC preparation and characterization.

This in-depth guide provides the foundational knowledge and practical protocols for utilizing this compound in advanced bioconjugation strategies. By understanding its chemical properties and following robust experimental procedures, researchers can leverage this versatile linker to develop novel and effective targeted therapeutics.

References

- 2. biotium.com [biotium.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]

- 11. books.rsc.org [books.rsc.org]

- 12. furthlab.xyz [furthlab.xyz]

- 13. benchchem.com [benchchem.com]

- 14. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ald-Ph-amido-PEG1-C2-NHS Ester in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. Ald-Ph-amido-PEG1-C2-NHS ester is a non-cleavable linker designed for ADC development.[1][2][3] Its structure features an N-hydroxysuccinimide (NHS) ester for covalent attachment to lysine (B10760008) residues on the antibody, a short polyethylene (B3416737) glycol (PEG1) spacer to enhance solubility, and a terminal aromatic aldehyde group for subsequent conjugation of a payload containing a suitable reactive moiety, such as a hydrazine (B178648) or aminooxy group.[1][2][3] This non-cleavable design generally offers high plasma stability, which can contribute to an improved therapeutic window.[4][5]

These application notes provide a comprehensive guide to the use of this compound in the development of ADCs, including detailed protocols for antibody conjugation, payload attachment, and in vitro characterization.

Chemical Structure and Reaction Mechanism

The development of an ADC using this compound involves a two-step sequential conjugation strategy.

-

Antibody-Linker Conjugation: The NHS ester group of the linker reacts with the primary amine of lysine residues on the antibody surface under slightly basic conditions (pH 8.0-9.0) to form a stable amide bond.

-

Payload Conjugation: The aromatic aldehyde on the antibody-linker intermediate then reacts with a hydrazine or aminooxy-functionalized payload to form a stable hydrazone or oxime bond, respectively. This reaction is often catalyzed by aniline (B41778) and proceeds efficiently at a slightly acidic to neutral pH.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound — TargetMol Chemicals [targetmol.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 5. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ald-Ph-amido-PEG1-C2-NHS Ester Reaction with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ald-Ph-amido-PEG1-C2-NHS ester for the conjugation of primary amines on biomolecules. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, offering a stable linkage through a polyethylene (B3416737) glycol (PEG) spacer.[1][2]

Introduction

This compound is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and an aldehyde group. The NHS ester is highly reactive towards primary amino groups, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[3][4][5][6] The aldehyde group can be used for subsequent conjugation reactions, if desired, through chemistry such as reductive amination or reaction with hydrazides.[7][8] The single PEG unit in the spacer arm can help to improve the solubility and pharmacokinetic properties of the resulting conjugate.[9][10]

The reaction between the NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[4] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5][6]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond.

Caption: Reaction of this compound with a primary amine.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, which are summarized in the table below.

| Parameter | Recommended Range/Condition | Notes |

| pH | 7.2 - 8.5[6][11] | Optimal for deprotonated, nucleophilic primary amines. Lower pH reduces amine reactivity, while higher pH increases the rate of NHS ester hydrolysis. |

| Temperature | 4°C to Room Temperature (20-25°C)[6][12] | Lower temperatures can be used to slow down the competing hydrolysis reaction, especially for longer incubation times. |

| Buffer System | Phosphate, Borate, Bicarbonate/Carbonate, HEPES[6][11] | Must be free of primary amines (e.g., Tris, Glycine) which would compete in the reaction. |

| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule[13][14] | The optimal ratio should be determined empirically, depending on the concentration of the reactants and desired degree of labeling. |

| Reaction Time | 30 minutes to 2 hours at room temperature; 2 to 4 hours at 4°C[6][12] | Reaction progress can be monitored by analytical techniques like SDS-PAGE or HPLC. |

| Solvent for NHS Ester | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][6] | The NHS ester should be dissolved immediately before use to minimize hydrolysis. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[6][14] |

Experimental Protocols

Materials:

-

This compound

-

Protein or other primary amine-containing molecule

-

Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[4]

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Protocol for Protein Conjugation:

This protocol provides a general guideline for the conjugation of a protein with this compound.

Caption: General workflow for protein conjugation with an NHS ester.

Detailed Steps:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL).[4] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

-

Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[12]

-

Conjugation Reaction: Add the dissolved NHS ester to the protein solution. A 5 to 20-fold molar excess of the NHS ester is a common starting point.[13] The final volume of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[13]

-

Quenching: Stop the reaction by adding a quenching reagent such as Tris-HCl or glycine (B1666218) to a final concentration of 20-50 mM.[4] This will react with any unreacted NHS ester.

-

Purification: Remove excess, unreacted linker and the NHS byproduct by size-exclusion chromatography, dialysis, or another suitable purification method.

Important Considerations

-

Hydrolysis of NHS Ester: The primary competing reaction is the hydrolysis of the NHS ester, which is pH-dependent and increases in basic conditions.[6] It is crucial to prepare the NHS ester solution immediately before use and to work efficiently.

-

Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris and glycine, during the conjugation reaction as they will compete with the target molecule for reaction with the NHS ester.[12][14]

-

Optimization: The optimal reaction conditions, including the molar ratio of NHS ester to the target molecule, pH, and incubation time, may need to be determined empirically for each specific application.

-

Storage: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[12] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[12]

By following these guidelines and protocols, researchers can successfully utilize this compound for the efficient and stable conjugation of primary amines in a variety of applications, particularly in the field of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound — TargetMol Chemicals [targetmol.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. chemscene.com [chemscene.com]

- 9. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 10. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

Application Notes and Protocols for Ald-Ph-amido-PEG1-C2-NHS Ester in Protein Labeling and Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG1-C2-NHS ester is a heterobifunctional, non-cleavable crosslinker extensively utilized in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This linker features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an aldehyde group. The NHS ester facilitates covalent bond formation with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins and antibodies.[4][5] The terminal aldehyde group allows for a subsequent, highly specific conjugation step with molecules containing aminooxy or hydrazide functional groups.[2] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.[]

These application notes provide a comprehensive overview, detailed experimental protocols, and key data considerations for the use of this compound in protein labeling and modification.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C17H18N2O7 |

| Molecular Weight | 362.33 g/mol |

| CAS Number | 2101206-80-6 |

| Reactivity Group 1 | N-Hydroxysuccinimide (NHS) Ester (reacts with primary amines) |

| Reactivity Group 2 | Aldehyde (reacts with aminooxy and hydrazide groups) |

| Spacer | 1-unit Polyethylene Glycol (PEG1) |

| Cleavability | Non-cleavable |